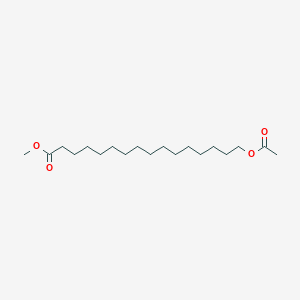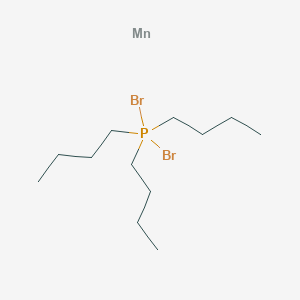
Dibromo(tributyl)-lambda5-phosphane;manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(tributyl)-lambda5-phosphane;manganese is an organophosphorus compound that features a manganese center coordinated to a dibromo(tributyl)-lambda5-phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(tributyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(tributyl)-lambda5-phosphane under controlled conditions. One common method involves the use of manganese halides and dibromo(tributyl)-lambda5-phosphane in the presence of a suitable solvent and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(tributyl)-lambda5-phosphane;manganese undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dibromo(tributyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce lower oxidation state manganese complexes. Substitution reactions result in new manganese complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dibromo(tributyl)-lambda5-phosphane;manganese has several scientific research applications:
Wirkmechanismus
The mechanism by which dibromo(tributyl)-lambda5-phosphane;manganese exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with cellular pathways, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromoalkanes: These compounds share the dibromo functional group but differ in their overall structure and reactivity.
Tertiary Phosphines: These compounds contain phosphorus atoms bonded to three organic groups and are used in similar catalytic applications.
Tributyltin Compounds: These compounds contain tin instead of manganese and have different chemical properties and applications.
Uniqueness
Dibromo(tributyl)-lambda5-phosphane;manganese is unique due to the presence of both manganese and the dibromo(tributyl)-lambda5-phosphane ligand, which imparts distinct chemical properties and reactivity. This combination makes it particularly useful in specific catalytic and material science applications .
Eigenschaften
CAS-Nummer |
72910-38-4 |
|---|---|
Molekularformel |
C12H27Br2MnP |
Molekulargewicht |
417.06 g/mol |
IUPAC-Name |
dibromo(tributyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C12H27Br2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI-Schlüssel |
HVEOLBQJHZMEBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP(CCCC)(CCCC)(Br)Br.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
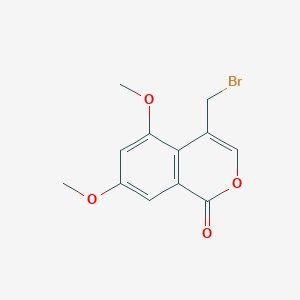


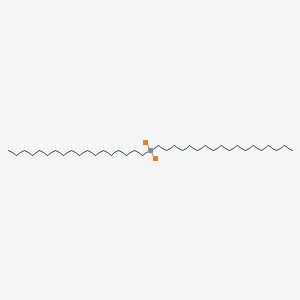
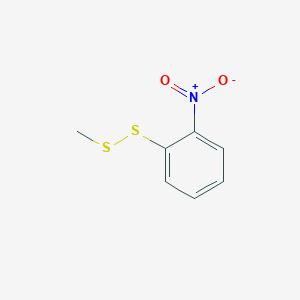
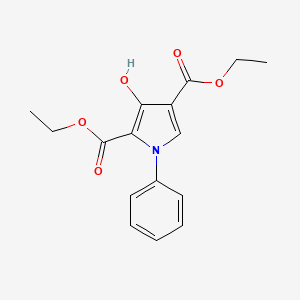
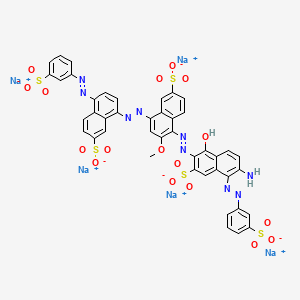
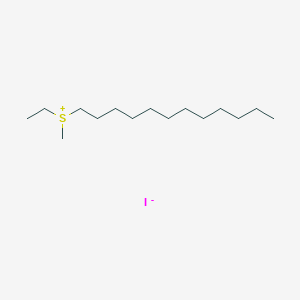
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
